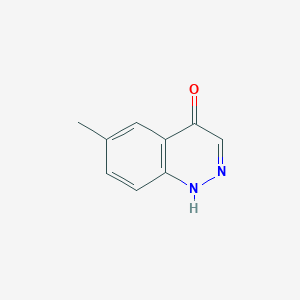

6-methylcinnolin-4-ol

Description

Significance of Nitrogen-Containing Heterocycles in Academic Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in the chemical sciences, with their presence being integral to the structures of DNA, RNA, and many essential biomolecules. frontiersin.orgresearchgate.net In academic research, these compounds are prized for their ability to serve as versatile scaffolds in the development of new synthetic methodologies and as key components in the design of novel therapeutic agents and functional materials. frontiersin.orgopenmedicinalchemistryjournal.com The unique electronic properties conferred by the nitrogen heteroatom(s) often lead to distinct chemical reactivity and biological activity, making them a fertile ground for scientific exploration. ou.edu The continuous demand for more efficient and selective methods for the synthesis and modification of these heterocycles drives a significant portion of contemporary organic chemistry research. frontiersin.org

Historical Development and Evolution of Cinnoline (B1195905) Chemistry

The history of cinnoline chemistry dates back to 1883 with the first synthesis of the cinnoline nucleus by Victor von Richter. smolecule.com This pioneering work involved the cyclization of an ortho-ethynyl-substituted diazonium salt, a method now known as the Richter cinnoline synthesis. wikipedia.org This discovery laid the groundwork for the exploration of this class of heterocycles. smolecule.com Over the decades, various synthetic routes to cinnolines have been developed, expanding the accessibility and diversity of cinnoline derivatives. pnrjournal.comresearchgate.net The inherent chemical functionalities of the cinnoline ring system have been extensively studied, leading to a deeper understanding of its reactivity and potential applications. researchgate.net

Positioning of 6-Methylcinnolin-4-ol within Cinnoline Scaffold Research

This compound is a specific derivative of the parent cinnoline ring system, featuring a methyl group at the 6-position and a hydroxyl group at the 4-position. This substitution pattern influences the molecule's electronic properties and reactivity. Research on cinnoline derivatives has shown that the nature and position of substituents play a crucial role in determining their biological and chemical characteristics. mdpi.com The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the cinnoline family, providing valuable insights for the design of new compounds with tailored properties. While the parent compound, cinnolin-4-ol, exists predominantly in its tautomeric form, cinnolin-4(1H)-one, the presence of the methyl group in this compound can subtly modify its physical and chemical behavior. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUADOWMFHAXHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440976 | |

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-05-3 | |

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylcinnolin 4 Ol and Analogs

Classical Approaches to Cinnoline (B1195905) Synthesis

The earliest methods for constructing the cinnoline nucleus relied on intramolecular cyclization reactions of specifically functionalized benzene (B151609) derivatives. These foundational strategies, while sometimes limited in scope or requiring harsh conditions, established the fundamental principles for cinnoline synthesis.

The first synthesis of the cinnoline ring was accomplished by Victor von Richter in 1883. innovativejournal.inijariit.comingentaconnect.com This reaction, now known as the Richter cinnoline synthesis, originally involved the diazotization of ortho-aminophenylpropiolic acid, which upon cyclization, yielded a cinnoline derivative. innovativejournal.ininnovativejournal.inresearchgate.net A more contemporary variation of the Richter cyclization involves the thermal cyclization of 2-alkynylbenzenediazonium salts. researchgate.netdrugfuture.com

The mechanism is understood to proceed through the formation of an arenediazonium salt from an ortho-alkynyl aniline (B41778) derivative. This intermediate then undergoes an intramolecular cyclization. The alkyne moiety attacks the diazonium group, leading to the formation of the six-membered heterocyclic ring and expulsion of dinitrogen gas. This process has been adapted to produce various substituted cinnolines, including 4-halocinnolines, which serve as versatile intermediates for further functionalization. researchgate.netnih.govresearchgate.net For instance, the cyclization of o-(1,3-butadiynyl)phenyltriazene, a diazonium salt equivalent, has been used to produce 3-alkynyl-4-bromocinnoline. scispace.com

Beyond the specific case of the Richter reaction, arenediazonium salts, aryl hydrazines, and arylhydrazones are cornerstone precursors in numerous classical cinnoline syntheses. ingentaconnect.combenthamdirect.comresearchgate.net These methods are often versatile, allowing for the preparation of a wide range of substituted cinnoline derivatives. innovativejournal.inijariit.comresearchgate.net

Arenediazonium Salts: The Borsche–Herbert cyclization is a widely used method for producing 4-hydroxycinnolines. ijariit.cominnovativejournal.in This reaction involves the diazotization of ortho-aminoacetophenones, followed by the intramolecular cyclization of the resulting diazonium salt. ijariit.cominnovativejournal.in The reaction is noted for its universality and can achieve high yields of 70-90%, accommodating various substituents on the aromatic ring. innovativejournal.in

Aryl Hydrazines: Aryl hydrazines are versatile precursors for cinnoline synthesis. researchgate.netbenthamdirect.comtandfonline.com In the Neber-Bossel method, for example, the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction of the diazonium salt yields a hydrazine (B178648) intermediate. This hydrazine undergoes cyclization when boiled in hydrochloric acid to form 3-hydroxycinnoline. innovativejournal.inijariit.cominnovativejournal.in Substituents on the aromatic ring can influence the reaction, with yields of 60% and 70% reported for unsubstituted and 4-chloro-substituted rings, respectively. innovativejournal.ininnovativejournal.in

Arylhydrazones: The cyclization of arylhydrazones represents one of the most universal approaches to cinnoline derivatives. innovativejournal.inijariit.comresearchgate.net These reactions can be promoted by various catalysts. For instance, an efficient synthesis of 4-benzyl cinnolines has been achieved from aryl phenylallylidene hydrazones using aluminum chloride (AlCl₃) as a Lewis acid catalyst in toluene. tandfonline.comresearchgate.net Another approach involves the intramolecular Friedel-Crafts alkylation of arylhydrazones derived from α-halocarbonyl compounds to yield 1,4-dihydrocinnolines. tsijournals.com

| Classical Method | Precursor | Product Type | Key Features |

| Richter Synthesis | o-Alkynylbenzenediazonium salts | 4-Hydroxy- or 4-Halocinnolines | Foundational method, involves intramolecular cyclization. researchgate.netdrugfuture.comnih.gov |

| Borsche–Herbert Synthesis | o-Aminoacetophenones | 4-Hydroxycinnolines | Diazotization followed by cyclization; versatile and high-yielding. ijariit.cominnovativejournal.in |

| Neber-Bossel Method | (2-Aminophenyl)hydroxyacetates | 3-Hydroxycinnolines | Involves reduction of a diazonium salt to a hydrazine intermediate. innovativejournal.inijariit.com |

| Arylhydrazone Cyclization | Arylhydrazones | Substituted Cinnolines | Can be catalyzed by Lewis acids like AlCl₃. tandfonline.comresearchgate.nettsijournals.com |

Modern Catalytic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic chemistry has turned to transition-metal catalysis. These approaches offer greater efficiency, atom economy, and functional group tolerance. benthamdirect.comacs.org

Metal-catalyzed cross-coupling and annulation reactions have become powerful tools for constructing the cinnoline core. ingentaconnect.combenthamdirect.comresearchgate.net These methods often proceed via C-H bond activation, providing a direct and efficient route to complex heterocyclic structures. acs.org

Rhodium (Rh) Catalysis: Rhodium(III) catalysts have been successfully employed in cascade reactions to synthesize cinnolines. One such method involves the reaction of Boc-arylhydrazines with alkynes, which proceeds through the formation of a five-membered rhodacycle intermediate. acs.orgacs.org Another Rh(III)-catalyzed approach uses the coupling of azo substrates with α-diazocarbonyl compounds to afford cinnoline derivatives in high yields under mild, redox-neutral conditions. rsc.org

Copper (Cu) Catalysis: Copper-catalyzed reactions provide a facile route to cinnolines through intramolecular N-arylation. In this method, hydrazines and hydrazones prepared from 3-haloaryl-3-hydroxy-2-diazopropanoates are cyclized to the corresponding cinnoline derivatives. nih.gov

Palladium (Pd) catalysis, in particular, has emerged as a robust strategy for cinnoline synthesis. Palladium(II)-catalyzed C-H activation followed by an oxidative [4+2] annulation reaction is a notable example. acs.orgnih.gov In this methodology, precursors such as 1-arylindazolones or pyrazol-3-ones react with annulating partners like allenoates. acs.orgresearchgate.netacs.org The reaction proceeds through the formation of an ortho-alkenylated intermediate, which then undergoes intramolecular annulation to generate the fused cinnoline system in good yields. acs.org These methods are often performed under mild and aerobic conditions, avoiding the need for harsh metal oxidants. acs.orgnih.gov

| Catalyst | Precursors | Reaction Type | Key Features |

| Rhodium(III) | Boc-arylhydrazines and alkynes | Cascade Oxidative Coupling/Cyclization | Forms a key rhodacycle intermediate. acs.orgacs.org |

| Rhodium(III) | Azo substrates and α-diazocarbonyls | C-H Activation/Coupling | Mild, redox-neutral conditions. rsc.org |

| Copper(I/II) | Hydrazones from 3-haloaryl precursors | Intramolecular N-arylation | Utilizes diazo functionalities as handles. nih.gov |

| Palladium(II) | 1-Arylindazolones and allenoates | C-H Activation/[4+2] Annulation | Regiodivergent synthesis is possible by changing solvent. acs.orgnih.gov |

| Palladium(II) | Pyrazol-3-ones and allenoates | C-H Activation/[4+2] Annulation | Forms cinnoline-fused pyrazoles. acs.org |

Regioselective Synthesis of 6-Methylcinnolin-4-ol and Substituted Cinnolin-4-ol Derivatives

The synthesis of a specifically substituted compound like this compound requires precise control over the regiochemical outcome of the cyclization reaction. This is typically achieved by selecting a starting material that already contains the desired substitution pattern.

For the synthesis of this compound, the Borsche–Herbert reaction is a highly relevant classical approach. innovativejournal.in By starting with 1-(2-amino-5-methylphenyl)ethanone, the diazotization and subsequent intramolecular cyclization would be expected to yield this compound regioselectively. The universality of this reaction makes it suitable for creating a wide range of substituted 4-hydroxycinnolines. ijariit.cominnovativejournal.in

Modern catalytic methods also offer excellent regiocontrol. Palladium-catalyzed annulation reactions, for instance, are guided by directing groups on the precursors. acs.orgacs.org The reaction of a suitably substituted pyrazol-3-one or 1-arylindazolone, where the aryl group contains a methyl substituent at the appropriate position, would lead to a regioselectively substituted cinnoline product. For example, a Pd(II)-catalyzed [4+2] annulation has been used to achieve the regiodivergent synthesis of two different regioisomeric forms of cinnoline-fused indazolones simply by altering the solvent system between acetic acid and dioxane. acs.orgnih.gov This level of control is a hallmark of modern synthetic strategies.

Furthermore, research has demonstrated the synthesis of various 6-substituted cinnoline-4-ol derivatives. For example, a series of 3,6-disubstituted cinnoline-4-ols were prepared from 4-hydroxy-6-substituted cinnoline-3-carbohydrazide, showcasing that the C6 position is amenable to substitution. ijariit.com The development of multicomponent reactions under catalyst-free conditions also provides an environmentally benign and efficient route to novel, highly substituted spiroquinolines, demonstrating the potential for complex, regioselective syntheses. nih.gov

One-Pot Multicomponent Reactions for Cinnoline Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy in modern organic synthesis. preprints.org These reactions involve combining three or more reactants in a single vessel to form a final product that incorporates structural elements from each starting material. preprints.org This approach offers significant advantages over traditional multi-step syntheses, including simplified procedures, reduced waste generation, lower costs, and conservation of time and energy. nih.govarkat-usa.org In the context of heterocyclic chemistry, MCRs have emerged as powerful tools for the construction of complex molecular architectures, such as the cinnoline scaffold, from simple precursors in a single operation. arkat-usa.orgresearchgate.net

Several innovative one-pot methodologies have been developed for the synthesis of various cinnoline derivatives. These methods often achieve high yields and selectivity under mild or environmentally benign conditions.

A straightforward, regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones has been accomplished through a one-pot, three-component reaction. researchgate.netkoreascience.kr This method involves the condensation of arylglyoxals, a 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione (B196179) or dimedone), and hydrazine hydrate, affording the target cinnolinones in moderate to good yields. researchgate.net

Another advanced approach is a transition-metal-free multicomponent coupling cyclization that utilizes arynes, tosylhydrazine, and α-bromo ketones. acs.org This reaction proceeds via a formal [2 + 2 + 2] cycloaddition, creating two new carbon-nitrogen bonds and one new carbon-carbon bond in a single step under mild conditions. acs.org The in-situ generation of diazene (B1210634) from tosylhydrazine is a key step in this transformation, leading to a diverse range of cinnoline derivatives. acs.org

Table 1: Examples of Transition-Metal-Free Multicomponent Synthesis of Cinnolines A representative table based on the methodology described by Shu et al. acs.org

| Aryne Precursor | α-Bromo Ketone | Tosylhydrazine | Resulting Cinnoline Product (Structure not shown) | Yield |

|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Bromoacetophenone | p-Toluenesulfonohydrazide | 3-Phenylcinnoline | Moderate |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Bromo-1-(4-chlorophenyl)ethanone | p-Toluenesulfonohydrazide | 3-(4-Chlorophenyl)cinnoline | Moderate |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Bromo-1-(p-tolyl)ethanone | p-Toluenesulfonohydrazide | 3-(p-Tolyl)cinnoline | Moderate |

Furthermore, green chemistry principles have been integrated into MCRs for cinnoline synthesis. A novel and efficient green synthesis of a complex cinnoline derivative has been developed using a microwave-assisted one-pot reaction inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. rsc.orgrsc.org In this method, the robust microcapsules function as natural microreactors. rsc.orgrsc.org The reaction between ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine (B6355638) as a base was conducted under microwave irradiation at 100 °C for 20 minutes to yield 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile. rsc.org The structural integrity of the synthesized compound was confirmed after recovery from the microcapsules. rsc.org

Other one-pot strategies include cascade reactions for constructing 4-amido-cinnoline derivatives and transition-metal-free intramolecular redox cyclization reactions. nih.govrsc.org One such redox cyclization uses 2-nitrobenzyl alcohol and benzylamine (B48309) as simple substrates to produce cinnolines through a sequence involving the formation of a 2-nitrosobenzaldehyde intermediate, condensation, isomerization, cyclization, and aromatization. nih.govrsc.org

Tautomerism and Conformational Analysis of Cinnolin 4 Ol Systems

Prototropic Tautomerism in Cinnolin-4-ol and Related Structures (e.g., Cinnolin-4(1H)-one)

Cinnolin-4-ol can exist in two primary tautomeric forms: the enol form (cinnolin-4-ol) and the keto form (cinnolin-4(1H)-one). Extensive research, primarily based on UV, pKa, and IR investigations, has concluded that cinnolin-4-ol predominantly exists as the cinnolin-4(1H)-one tautomer. holzer-group.atresearchgate.net This preference for the oxo form is a common feature among many hydroxy-substituted six-membered heterocyclic systems. holzer-group.atntnu.no

Spectroscopic Characterization of Tautomeric Forms (NMR: 1H, 13C, 15N)

Multinuclear NMR spectroscopy is a powerful tool for the unambiguous identification and characterization of tautomeric forms.

¹H NMR: The proton NMR spectrum provides initial clues about the dominant tautomer.

¹³C NMR: The chemical shift of the carbon at the 4-position (C-4) is particularly diagnostic. In the ¹³C NMR spectrum of cinnolin-4-ol in DMSO-d6, the C-4 signal appears at approximately 170.3 ppm. holzer-group.atholzer-group.at This downfield shift is characteristic of a carbonyl carbon atom, strongly indicating the presence of the cinnolin-4(1H)-one form. holzer-group.at In contrast, the C-4 in an aromatic =C-OH moiety would be expected at a significantly smaller chemical shift. holzer-group.at For instance, in 4-methoxycinnoline (B1346487), the C-4 resonance is observed at a much lower value. holzer-group.at

¹⁵N NMR: Nitrogen NMR provides further compelling evidence. In the cinnolin-4(1H)-one form, the two nitrogen atoms are in different chemical environments. The ¹⁵N NMR spectrum of cinnolin-4-ol in DMSO-d6 shows two distinct signals for N-1 and N-2, with chemical shifts of approximately -206.8 ppm and -42.4 ppm, respectively. holzer-group.at This is consistent with the fixed keto structure of 1-methylcinnolin-4(1H)-one. holzer-group.atresearchgate.netholzer-group.at Conversely, an aromatic cinnoline (B1195905) system like 4-methoxycinnoline exhibits two 'pyridine-type' ¹⁵N resonances at different chemical shifts. holzer-group.at

The following table summarizes the key NMR data supporting the predominance of the cinnolin-4(1H)-one tautomer.

| Compound | Solvent | C-4 (ppm) | N-1 (ppm) | N-2 (ppm) | Reference |

| Cinnolin-4-ol | DMSO-d6 | 170.3 | -206.8 | -42.4 | holzer-group.at |

| 1-Methylcinnolin-4(1H)-one | DMSO-d6 | 169.8 | - | - | holzer-group.at |

| 4-Methoxycinnoline | CDCl₃ | 151.9 | 14.1 | 35.2 | holzer-group.at |

Influence of Substitution Patterns on Tautomeric Equilibria

The position of the tautomeric equilibrium in cinnolin-4-ol systems can be influenced by the nature and position of substituents on the ring.

For instance, the introduction of a halogen atom at the 3-position can shift the prototropic tautomer composition. nih.gov In the case of 3-halocinnolin-4-ols, a mixture of the N-1 acylated (amide) and O-acylated (ester) derivatives can be obtained upon reaction with an acyl chloride, indicating the presence of both tautomers in the reaction mixture. nih.gov

Furthermore, the presence of a potent electron-withdrawing group, such as a nitro group, can also affect the tautomeric equilibrium. nih.govtandfonline.com For example, 6-nitro-1H-cinnolin-4-one, upon reaction with m-toluoyl chloride, yields a mixture of the 1-amido and 4-ester derivatives in a 1:1 ratio, suggesting the existence of both tautomers is made possible by the strong electron-withdrawing effect of the nitro group. nih.govtandfonline.com

Theoretical Investigations of Tautomeric Stability

Theoretical calculations, such as those using Density Functional Theory (DFT), complement experimental findings by providing insights into the relative stabilities of tautomers. Studies on related quinolin-4-one systems, which are structurally analogous to cinnolin-4-ones, have shown that the ketone forms are generally more stable than the enol forms. scirp.org These calculations often show that the equilibrium between the different tautomers is an endothermic reaction. scirp.org

While specific theoretical studies on 6-methylcinnolin-4-ol are not widely reported, the principles derived from studies on the parent cinnolin-4-ol and related heterocyclic systems strongly suggest that the cinnolin-4(1H)-one tautomer would be the more stable form. The methyl group at the 6-position is not expected to significantly alter the fundamental preference for the keto tautomer.

Chemical Reactivity and Transformation Pathways of 6 Methylcinnolin 4 Ol Scaffolds

Nucleophilic Substitution Reactions at the C4 Position

The hydroxyl group at the C4 position of 6-methylcinnolin-4-ol is not a good leaving group for direct nucleophilic substitution. Therefore, it is typically converted into a more reactive group, most commonly a halogen, to facilitate substitution reactions. The transformation of the 6-methylcinnolin-4(1H)-one to 4-chloro-6-methylcinnoline is a crucial first step. This is often achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com

Once formed, the 4-chloro-6-methylcinnoline is susceptible to attack by a variety of nucleophiles. researchgate.net This allows for the introduction of diverse functional groups at the C4 position. Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thio-substituted cinnoline (B1195905) derivatives, respectively. mdpi.comholzer-group.at For instance, reaction with amines or amino acid esters can yield 4-aminocinnoline derivatives, while reaction with phenols can produce 4-aryloxycinnolines. beilstein-journals.org

The following table summarizes some examples of nucleophilic substitution reactions at the C4 position of halogenated cinnolines:

| Halogenated Cinnoline | Nucleophile | Product | Reference |

| 4-Chloro-6-methylcinnoline | Amines | 4-Amino-6-methylcinnoline derivatives | mdpi.com |

| 4-Chloro-6-methylcinnoline | Alkoxides | 4-Alkoxy-6-methylcinnoline derivatives | researchgate.net |

| 4-Chloro-6-methylcinnoline | Thiourea | 4-Sulfanyl-6-methylcinnolin-2(1H)-one | mdpi.com |

| 4-Chlorocinnoline | Glycidol/NaH | 4-(Oxiran-2-ylmethoxy)cinnoline | holzer-group.at |

Cross-Coupling Reactions Involving Halogenated Cinnoline Intermediates (e.g., Sonogashira, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated cinnoline intermediates. unistra.fr These reactions typically involve the coupling of a halogenated cinnoline (e.g., 4-chloro-6-methylcinnoline) with an organometallic reagent. unistra.fr The reactivity of the halide follows the general trend: I > Br > OTf > Cl. fishersci.es

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.org It is a versatile method for introducing alkynyl moieties onto the cinnoline scaffold. rsc.org The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups. wikipedia.orgnrochemistry.com For example, 4-bromocinnolines have been successfully used in Sonogashira couplings. researchgate.net

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. fishersci.esconsensus.app It is a widely used method for forming biaryl compounds. nih.gov The reaction is known for its mild conditions and the low toxicity of its boron-containing byproducts. consensus.appnih.gov Both aryl chlorides and bromides can be used as coupling partners, though chlorides often require more robust catalytic systems. researchgate.netuwindsor.ca

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. wikipedia.orgcore.ac.uk It is a versatile reaction, but the toxicity of the organotin reagents is a significant drawback. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

The table below provides a general overview of these cross-coupling reactions:

| Reaction Name | Coupling Partners | Catalyst System | Key Features | References |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst | Mild conditions, wide functional group tolerance | wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Suzuki | Aryl/Vinyl Halide + Organoboron compound | Pd(0) catalyst, Base | Low toxicity of byproducts, mild conditions | fishersci.esnih.govresearchgate.net |

| Stille | Aryl/Vinyl Halide + Organotin compound | Pd catalyst | Wide substrate scope, but toxic reagents | wikipedia.orgharvard.eduorgsyn.org |

Cyclization Reactions and Fused Ring System Formation

The cinnoline scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of substituents attached to the cinnoline ring. For example, 3-substituted cinnolin-4-amines can be starting materials for the synthesis of a variety of fused cinnolines. thieme-connect.de Intramolecular cyclization reactions can lead to the formation of novel polycyclic aromatic compounds.

One common strategy involves the introduction of a reactive side chain, which then undergoes an intramolecular reaction to form a new ring. For instance, a side chain containing a nucleophile and an electrophile can cyclize to form a new heterocyclic ring fused to the cinnoline core. The specific nature of the fused ring system depends on the length and functionality of the side chain.

Oxidation and Reduction Chemistry of Cinnoline-4(1H)-one Derivatives

The cinnoline ring system can undergo both oxidation and reduction reactions. The oxidation of cinnolines with peracids typically yields a mixture of N-oxides (at N1 and N2). thieme-connect.de For instance, the oxidation of 4-allyloxycinnoline with m-chloroperbenzoic acid (mCPBA) resulted in the formation of a mixture of N-oxides rather than epoxidation of the allyl group. holzer-group.at

Reduction of the cinnoline ring is also possible. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of dihydrocinnoline (B15445986) derivatives. thieme-connect.de For example, the reduction of 3-phenylcinnolin-4-ol 1-oxide with hydrogen over a catalyst can yield 3-phenylcinnolin-4-ol. thieme-connect.de The reduction of nitro groups on the cinnoline ring system can also be achieved, for example, using sodium dithionite, to form the corresponding amino derivatives. researchgate.net

Functional Group Interconversions on the Cinnoline Nucleus

Functional group interconversions (FGI) are essential for modifying the cinnoline scaffold and synthesizing a variety of derivatives. ub.edusolubilityofthings.comimperial.ac.uk These transformations can involve changing one functional group into another through reactions like substitution, oxidation, or reduction. solubilityofthings.comimperial.ac.uk

For example, a methyl group on the cinnoline ring, such as in this compound, can potentially be a site for further functionalization. rsc.org While direct functionalization of the methyl group can be challenging, it may be possible through radical reactions or by conversion to a more reactive intermediate. Other functional groups on the cinnoline ring can also be interconverted. For instance, a nitro group can be reduced to an amino group, which can then be further modified through diazotization or acylation. researchgate.net An amino group can also be converted into a halogen via the Sandmeyer reaction, providing another handle for cross-coupling reactions.

The ability to perform these interconversions allows for the fine-tuning of the properties of cinnoline derivatives for various applications.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Cinnoline (B1195905) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. researchgate.netsemanticscholar.org This quantum mechanical method is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. ias.ac.in DFT calculations are widely applied to heterocyclic systems, including cinnoline and its analogs, to elucidate various molecular and electronic properties. nih.govresearchgate.net

Applications of DFT in the study of cinnoline derivatives typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the minimum energy conformation. nih.gov

Vibrational Analysis: Calculating vibrational frequencies to interpret and assign peaks in experimental infrared (IR) and Raman spectra. nih.gov

Electronic Structure Calculation: Analyzing the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. nih.gov

Reactivity Prediction: Using calculated properties to predict sites within the molecule that are most likely to engage in chemical reactions. nih.gov

For instance, DFT studies on related N-heterocyclic compounds like quinolines have been used to investigate chemical stability and reactivity by analyzing the molecule's electronic properties. nih.govresearchgate.net Such calculations provide a theoretical framework for understanding the structure-property relationships that govern the behavior of the broader class of cinnoline compounds. nih.govresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculated using DFT, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule like 6-methylcinnolin-4-ol. materialsciencejournal.org Central to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The energy of the HOMO (EHOMO) is related to the ionization potential. ossila.com

LUMO: Is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. The energy of the LUMO (ELUMO) is connected to the electron affinity. ossila.com

HOMO-LUMO Gap (ΔE): The energy difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. wikipedia.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.govwikipedia.org

These frontier orbital energies are used to calculate various global reactivity indices that provide a quantitative measure of chemical behavior. materialsciencejournal.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov |

| Global Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. rsc.org |

| Electronegativity (χ) | χ = -μ | A measure of the power of an atom or group of atoms to attract electrons towards itself. researchgate.net |

Topological Analysis of Electron Density Distribution (Bader's Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). ias.ac.inutexas.edu This approach partitions a molecule into distinct atomic regions, known as atomic basins, based on "zero-flux surfaces" where the gradient of the electron density is zero. utexas.edugla.ac.uk

A key aspect of QTAIM is the analysis of critical points (CPs) in the electron density, where the gradient of ρ(r) vanishes. ias.ac.in The nature of a chemical interaction is characterized by the properties at the (3, -1) critical point, also known as the bond critical point (BCP), which is located on the path of maximum electron density between two bonded atoms. nih.gov

Analysis of the BCP for a molecule like this compound would yield valuable information about its chemical bonds:

Electron Density at the BCP (ρb): The magnitude of ρb correlates with the bond order; higher values typically indicate stronger bonds.

Laplacian of the Electron Density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a concentration of electron density, characteristic of shared interactions (covalent bonds). A positive value (∇²ρb > 0) indicates a depletion of electron density, typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces). researchgate.net

Total Energy Density (Hb): The sign of the local energy density at the BCP can also help distinguish between covalent (Hb < 0) and non-covalent (Hb > 0) interactions. researchgate.net

This topological analysis allows for an unambiguous definition of chemical structure and provides a quantitative description of the bonding within the cinnoline framework. uni-muenchen.de

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com A particularly important application in medicinal chemistry is molecular docking, which predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. samipubco.commdpi.com

The primary goals of molecular docking are:

Binding Pose Prediction: To determine the preferred orientation and conformation of the ligand within the target's binding site. samipubco.com

Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, which helps in ranking potential drug candidates. nih.govbiorxiv.org

The docking process involves a search algorithm that generates numerous possible binding poses of the ligand, followed by the use of a scoring function to evaluate and rank these poses. biorxiv.orgias.ac.in These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. mdpi.com For cinnoline derivatives, which are known to possess a wide range of biological activities, docking studies are instrumental in identifying potential protein targets and elucidating their mechanism of action at a molecular level. nih.govnih.govpnrjournal.com This information is crucial for structure-based drug design and the optimization of lead compounds. nih.gov

Mechanistic Investigations of Biological Activities of Cinnoline Derivatives

Anti-inflammatory Mechanism Studies

The anti-inflammatory potential of cinnoline (B1195905) derivatives is significantly linked to their ability to modulate the activity of key enzymes in the inflammatory cascade, particularly human neutrophil elastase (HNE).

Inhibition of Human Neutrophil Elastase (HNE) and Related Enzyme Kinetics

Cinnoline derivatives have been identified as effective inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in various inflammatory diseases. nih.govnih.gov Kinetic analyses have demonstrated that these compounds typically act as reversible, competitive inhibitors of HNE. nih.govtandfonline.com This mode of inhibition signifies that the molecules compete with the natural substrate for binding to the active site of the enzyme.

One of the most potent compounds identified in a series of N-benzoyl-cinnolin-4(1H)-ones, compound 18a (1-(3-Methylbenzoyl)cinnolin-4(1H)-one), displayed a strong balance between inhibitory activity and chemical stability. nih.govtandfonline.com This derivative exhibited an IC50 value of 56 nM, indicating high potency. nih.govtandfonline.com The reversible nature of this inhibition is a key characteristic of the class.

Table 1: Enzyme Inhibition Data for a Potent Cinnoline Derivative

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

|---|

This table presents kinetic data for a representative potent cinnoline derivative against HNE.

Molecular Interactions and Binding Site Analysis with Inflammatory Targets

Molecular docking studies have provided critical insights into how cinnoline derivatives interact with HNE at the molecular level. The binding mechanism appears to be dependent on the specific structure of the cinnoline derivative. nih.govtandfonline.com

For molecules featuring the cinnolin-4(1H)-one scaffold, which is the tautomeric form of cinnolin-4-ol, the interaction is centered within the enzyme's active site. The catalytic triad of HNE, particularly the Ser195 residue, plays a crucial role. Docking simulations reveal that the hydroxyl group of Ser195 attacks the amido moiety of the cinnolin-4(1H)-one inhibitor. nih.govnih.govtandfonline.com This interaction is fundamental to the competitive inhibition observed in kinetic studies. The binding is further stabilized by other interactions within the HNE binding pocket, positioning the inhibitor for this key interaction with Ser195.

In a different class of related inhibitors, where an ester function is present at the C-4 position, this ester group becomes the primary point of attack for the Ser195 residue. nih.govnih.gov These findings underscore the importance of the C-4 position of the cinnoline ring in mediating the interaction with inflammatory enzyme targets.

Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Cinnolines

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of cinnoline derivatives. Research has shown that the nature and position of substituents on the cinnoline scaffold significantly influence HNE inhibitory activity. nih.gov

For N-benzoyl-cinnolin-4(1H)-one derivatives, substitutions on the benzoyl ring are critical. It has been observed that compounds bearing electron-donating groups on this ring tend to exhibit higher anti-inflammatory activity compared to those with electron-withdrawing groups. nih.govmdpi.com The presence of a methyl group, as seen in the potent inhibitor 18a , aligns with this finding, as methyl is a weak electron-donating group. This suggests that for 6-methylcinnolin-4-ol, the methyl group at the 6-position on the core cinnoline ring, also being an electron-donating group, could contribute favorably to its anti-inflammatory potential by influencing the electronic properties of the heterocyclic system.

Furthermore, some studies on related heterocyclic structures indicate that halogen-substituted derivatives can also exhibit potent anti-inflammatory effects, highlighting the complex interplay of electronic and steric factors in determining biological activity. rroij.com

Antimicrobial Mechanism Studies

Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including notable antimicrobial effects against various pathogens. nih.gov

Antibacterial Action against Specific Pathogens (e.g., Staphylococcus aureus, Streptococcus agalactiae)

The cinnoline core is a key structural motif in various compounds exhibiting antibacterial properties. jocpr.com Derivatives of this scaffold have been evaluated against a panel of Gram-positive and Gram-negative bacteria, showing moderate to good activity. nih.govpnrjournal.com

Specifically, certain cinnoline derivatives have shown activity against Staphylococcus aureus. nih.gov SAR studies in the context of antibacterial action present a contrast to those for anti-inflammatory effects. For antibacterial activity against Gram-positive bacteria like S. aureus, an electron-withdrawing substituent on the phenyl group of cinnoline derivatives was associated with increased activity. nih.gov This suggests that the electronic requirements for optimal antibacterial and anti-inflammatory activity may differ. Halogen-substituted cinnoline derivatives have also been reported to show potent activity against bacterial strains. nih.govnih.gov

While specific data for this compound against Streptococcus agalactiae is not extensively documented, the general activity of the cinnoline scaffold against Gram-positive bacteria suggests potential efficacy that warrants further investigation. The proposed mechanism for some related antibacterial agents involves the inhibition of essential bacterial enzymes like DNA gyrase, which is a validated target in pathogens such as S. aureus. jocpr.comijprajournal.comnih.gov

Table 2: Antibacterial Activity of Representative Cinnoline Derivatives

| Compound Type | Target Pathogen | Reported Activity |

|---|---|---|

| Halogen-substituted Cinnolines | Staphylococcus aureus | Potent Activity |

| Cinnoline Sulphonamides | Staphylococcus aureus | Moderate to Good Activity |

This table summarizes the reported antibacterial activity of different classes of cinnoline derivatives against S. aureus.

Disruption of Bacterial Cell Wall and Membrane Integrity

The precise mechanism by which cinnoline derivatives exert their antibacterial effects is still under investigation, and specific studies detailing their interaction with the bacterial cell wall are limited. However, based on the mechanisms of other heterocyclic antibacterial agents, it is plausible that they interfere with cell envelope integrity. nih.gov

For many antimicrobial compounds, a primary mode of action involves the disruption of the bacterial cell membrane's structural integrity or function. mdpi.com This can occur through various mechanisms, including the formation of pores, the destabilization of the phospholipid bilayer, or the dissipation of the membrane potential. Such disruptions lead to the leakage of essential intracellular components like ions, RNA, and DNA, ultimately resulting in cell death. mdpi.com Given that lipophilicity is considered a contributor to the activity of cinnolines, it is possible that they can intercalate into the lipid-rich bacterial membrane, leading to its disruption. jocpr.com

Another potential mechanism is the inhibition of key enzymes involved in the biosynthesis of the peptidoglycan cell wall, a pathway targeted by many successful antibiotics. nih.gov While some cinnoline-related compounds are suggested to inhibit DNA gyrase, interference with cell wall synthesis remains a possible concurrent or alternative mechanism that requires further specific investigation for the this compound scaffold. jocpr.com

Inhibition of Macromolecular Synthesis (e.g., Protein, DNA)

Cinnoline derivatives exert their antimicrobial effects through various mechanisms, one of which is the disruption of essential macromolecular synthesis in pathogens. The structural similarity of the cinnoline core to other bicyclic heterocyclic systems, such as quinolones, provides insight into its potential modes of action.

A well-known mechanism for related compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV ijprajournal.com. These type II topoisomerase enzymes are crucial for bacterial DNA replication, recombination, and repair ijprajournal.com. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation. For instance, Cinoxacin, a cinnoline derivative, is known to function through the inhibition of DNA gyrase ijper.org. Molecular docking studies have suggested that cinnoline derivatives can bind to enzymes like E. coli topoisomerase II DNA gyrase B, indicating a potential mechanism for their antibacterial potency researchgate.net.

Furthermore, studies on quinoline derivatives, which are structurally analogous to cinnolines, have demonstrated inhibitory activity against various enzymes that act on DNA, including DNA and RNA polymerases biorxiv.org. Some quinoline-based compounds have been found to intercalate into DNA, a mechanism that could also be plausible for certain cinnoline derivatives, thereby interfering with DNA synthesis and function biorxiv.org.

| Compound Class | Target Enzyme | Effect | Reference |

| Cinnoline Derivatives | DNA Gyrase (Topoisomerase II) | Inhibition of DNA replication and repair | ijprajournal.comijper.org |

| Quinoline Derivatives | DNA/RNA Polymerases | Inhibition of DNA/RNA synthesis | biorxiv.org |

| Quinoline Derivatives | DNA Topoisomerases | Inhibition of DNA replication | arabjchem.orgglobalresearchonline.net |

Anti-Biofilm Properties and Associated Molecular Pathways

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and host immune responses. The ability to inhibit or disrupt biofilm formation is a key attribute for novel antimicrobial agents.

While specific research on the anti-biofilm properties of this compound is limited, studies on related quinone-4-oxoquinoline derivatives have shown that these compounds can inhibit bacterial adhesion, a critical first step in biofilm formation nih.gov. The mechanism is thought to involve damage to the bacterial cell membrane nih.gov. By interfering with the initial attachment of bacteria to surfaces, these compounds can effectively prevent the establishment of a mature biofilm.

The molecular pathways associated with these anti-biofilm activities are still under investigation. However, it is hypothesized that the interaction of these heterocyclic compounds with the bacterial cell surface alters its properties, reducing hydrophobicity and interfering with the function of adhesins, which are proteins crucial for attachment. Further research is needed to elucidate the specific molecular pathways targeted by cinnoline derivatives in the context of biofilm inhibition.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Cinnolines

The antimicrobial potency of cinnoline derivatives is significantly influenced by the nature and position of substituents on the core ring structure. Structure-Activity Relationship (SAR) studies help in understanding these influences and in designing more effective antimicrobial agents.

Several studies have highlighted key SAR insights for cinnoline and related heterocyclic compounds:

Halogen Substitution: The presence of halogen atoms, such as chlorine or bromine, on the cinnoline ring has been shown to enhance antimicrobial activity. Halogen-substituted derivatives often exhibit potent activity at lower concentrations nih.govnih.gov.

Electron-Withdrawing vs. Electron-Donating Groups: In some series, an electron-withdrawing substituent (e.g., nitro group) on a phenyl group attached to the cinnoline scaffold was associated with increased activity against both Gram-positive and Gram-negative bacteria nih.gov. Conversely, for anticancer quinoxalines, electron-releasing groups like methyl (CH₃) were found to decrease activity mdpi.com. This suggests that the electronic properties of substituents are critical. The 6-methyl group in this compound is an electron-donating group, which could modulate its biological activity.

Hydroxyl Group: The presence of a hydroxyl (-OH) group, as in the 4-ol position, can influence the molecule's polarity and its ability to form hydrogen bonds. This can be crucial for interacting with biological targets. For instance, in some quinolinequinones, the position of certain groups was found to be important, with para-substitution improving antibacterial activity mdpi.com.

The combination of a methyl group at the C6 position and a hydroxyl group at the C4 position in this compound presents a unique electronic and steric profile that would determine its specific interactions with microbial targets.

Anticancer Activity Mechanisms

Cinnoline and its chemical relatives, quinolines, have emerged as promising scaffolds in the development of anticancer agents, acting through a variety of mechanisms to inhibit cancer cell growth and induce cell death pnrjournal.comekb.egarabjchem.org.

Induction of Cell Death Pathways (e.g., Ferroptosis)

Cinnoline derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. One study on 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives demonstrated that these compounds induced apoptosis through the activation of caspases-3, -8, and -9, mitochondrial depolarization, and the generation of reactive oxygen species (ROS) pnrjournal.com. Another study found that a specific cinnoline derivative induced apoptosis in HCT-116 cancer cells by 30.2-fold and arrested the cell cycle researchgate.net.

Ferroptosis is another form of regulated cell death characterized by iron-dependent lipid peroxidation nih.gov. While direct evidence for cinnoline-induced ferroptosis is scarce, research on the structurally similar quinoline scaffold is illuminating. A novel quinoline derivative, DFIQ, was found to sensitize non-small cell lung cancer (NSCLC) cells to ferroptosis by promoting oxidative stress and causing an accumulation of dysfunctional mitochondria nih.govresearchgate.net. This suggests that the broader class of N-heterocyclic compounds to which cinnolines belong may have the potential to modulate this cell death pathway, representing an exciting avenue for future research.

Modulation of Signaling Pathways and Gene Expression

The anticancer activity of cinnoline derivatives is often linked to their ability to interfere with key cellular signaling pathways that are dysregulated in cancer.

Protein Kinase Inhibition: Many cinnoline and quinoline derivatives function as protein kinase inhibitors ekb.eg. These enzymes are critical components of signaling cascades that control cell proliferation, survival, and differentiation. For example, a series of cinnoline derivatives were developed as potent inhibitors of PI3K (Phosphatidylinositol 3-Kinases), a key enzyme in the PI3K/Akt/mTOR pathway that is frequently overactive in cancer nih.gov. Other related compounds have been shown to inhibit signaling pathways like JAK/STAT and NF-κB ekb.eg.

Receptor Tyrosine Kinase (RTK) Inhibition: The quinoline scaffold is found in inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis nih.govnih.gov. Cinnoline derivatives have also been investigated as EGFR inhibitors, with some compounds showing inhibitory concentrations in the nanomolar range, comparable to the drug Erlotinib researchgate.net.

Gene Expression: Cinnoline derivatives can modulate the expression of genes involved in cell cycle control and apoptosis. For instance, one derivative was shown to upregulate apoptosis-related genes in HCT-116 cancer cells researchgate.net. A novel quinoline compound was found to exert its anticancer effect by downregulating the expression of the gene Lumican, which is implicated in tumorigenesis nih.gov.

Table of Cinnoline/Quinoline Derivatives and Their Targets in Cancer Signaling

| Compound Class | Signaling Target/Pathway | Cellular Effect | Reference |

| Cinnoline Derivatives | PI3K/Akt Pathway | Inhibition of cell proliferation | nih.gov |

| Cinnoline Derivatives | EGFR Kinase | Induction of apoptosis, cell cycle arrest | researchgate.net |

| Quinoline Derivatives | JAK/STAT & NF-κB Pathways | Inhibition of pro-inflammatory signaling | ekb.eg |

| Quinoline Derivatives | Lumican Gene Expression | Downregulation, suppression of cell proliferation | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anticancer Cinnolines

The anticancer efficacy of cinnoline derivatives is highly dependent on their chemical structure. SAR studies provide crucial insights for optimizing these compounds as therapeutic agents.

Substituents on the Cinnoline Core: The type and position of substituents play a critical role. For the related quinoxaline scaffold, it was found that electron-releasing groups like methyl (-CH₃) and methoxy (-OCH₃) decreased anticancer activity, whereas unsubstituted aromatic rings or those with electron-withdrawing groups like chlorine (-Cl) showed higher activity mdpi.com. This suggests that the electron-donating 6-methyl group on this compound might influence its potency, though its precise effect would require specific testing.

The Role of the 4-Position: The substituent at the C4 position is often critical for activity. The 4-ol (hydroxyl) group in this compound can participate in hydrogen bonding, which could be vital for binding to target enzymes like kinases. In some 4-hydroxyquinoline series, modifications at other positions, while retaining the 4-hydroxy group, led to compounds with cytotoxic activity mdpi.com.

Side Chains and Linkers: The nature of side chains and linkers attached to the cinnoline ring system can significantly impact activity. For some anticancer quinoxalines, an NH-CO linker increased activity, while aliphatic linkers decreased it mdpi.com.

Other Biological Activities: Mechanistic Perspectives

Cinnoline and its derivatives have been noted for their potential antihypertensive and antithrombotic effects. pnrjournal.comresearchgate.net However, the precise molecular mechanisms underpinning these activities remain an active area of investigation. Generally, antihypertensive agents act through various pathways, such as modulation of the renin-angiotensin system, blockade of calcium channels, or through effects on the sympathetic nervous system. Antithrombotic agents typically function by inhibiting platelet aggregation or interfering with the coagulation cascade. The specific targets within these pathways for cinnoline derivatives are not yet well-defined.

Future mechanistic studies would need to explore the interaction of compounds like this compound with key enzymes and receptors involved in blood pressure regulation and hemostasis. For instance, investigations could focus on their potential inhibitory effects on enzymes like angiotensin-converting enzyme (ACE) or their ability to antagonize receptors such as the angiotensin II type 1 (AT1) receptor. Similarly, for antithrombotic activity, studies on platelet aggregation pathways, including the inhibition of cyclooxygenase (COX) enzymes or blockade of platelet surface receptors like P2Y12, would be necessary to elucidate the mechanism of action.

The antihistaminic properties of certain cinnoline derivatives, particularly 4-aminocinnolines, have been highlighted as significant. pnrjournal.com The primary mechanism of action for most antihistamines involves the blockade of histamine receptors. Histamine, a key mediator in allergic reactions, exerts its effects by binding to four subtypes of G-protein coupled receptors (H1, H2, H3, and H4). nih.govrsc.org The anti-allergic effects of H1 receptor antagonists are achieved by preventing histamine from binding to these receptors on various cells, which suppresses the classic symptoms of allergy such as itching, sneezing, and vasodilation. nih.govrsc.org

Some research on cinnoline derivatives has suggested that their antiallergic action may stem from the inhibition of the antigen-antibody interaction. This indicates a mechanism that could be upstream of histamine release. In allergic responses, the binding of an allergen (antigen) to immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils triggers degranulation and the release of histamine and other inflammatory mediators. By interfering with this initial antigen-antibody binding, cinnoline derivatives could potentially prevent the activation of these immune cells, thereby averting the allergic cascade from the outset.

Further research is required to determine if this compound or its analogs act as direct histamine receptor antagonists or if they modulate the immune response at an earlier stage.

Several studies have explored the effects of cinnoline derivatives on the central nervous system, with some compounds showing potential as CNS agents. nih.govresearchgate.net The molecular basis for the CNS activity of cinnoline derivatives is likely diverse, reflecting the complexity of the central nervous system.

Research into N2-substituted cinnoline derivatives has shown measurable effects on the CNS. nih.gov Furthermore, certain 4-aminocinnoline-3-carboxylic acid derivatives have demonstrated activity in behavioral tests, suggesting modulation of neurological pathways. researchgate.net The nature of these effects appears to be influenced by the specific substitutions on the cinnoline ring, with chloro, fluoro, or methyl groups being noted. researchgate.net

The anxiolytic activity reported for some cinnoline derivatives suggests a possible interaction with neurotransmitter systems that regulate anxiety and mood, such as the GABAergic or serotonergic systems. nih.govnih.gov For instance, modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, is a common mechanism for anxiolytic drugs.

Moreover, cinnoline derivatives have been investigated as potential therapeutic agents for neurodegenerative disorders like Huntington's or Alzheimer's disease. nih.gov The molecular targets for these applications could involve enzymes or pathways implicated in the pathology of these diseases, such as the inhibition of specific kinases or modulation of protein aggregation.

The table below summarizes the observed biological activities for different classes of cinnoline derivatives based on available literature.

| Class of Cinnoline Derivative | Observed Biological Activity | Potential Mechanistic Insight |

| General Cinnoline Derivatives | Antihypertensive, Antithrombotic | Mechanism not well-defined. pnrjournal.comresearchgate.net |

| 4-Aminocinnolines | Antihistamine, Anti-inflammatory | Potential inhibition of antigen-antibody interaction. pnrjournal.comresearchgate.net |

| N2-Substituted Cinnolines | Central Nervous System Activity | Modulation of neurological pathways. nih.gov |

| 4-Aminocinnoline-3-carboxylic Acids | Central Nervous System Activity | Dependent on ring substitutions (Cl, F, CH3). researchgate.net |

| General Cinnoline Derivatives | Anxiolytic | Possible interaction with GABAergic or serotonergic systems. nih.govnih.gov |

Non Biomedical Academic Applications of Cinnoline Scaffolds

Cinnolines as Synthons in Organic Synthesis and Heterocyclic Chemistry

The cinnoline (B1195905) ring system serves as a versatile synthon, or building block, for the construction of more complex heterocyclic architectures. Its reactivity at various positions allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of novel fused heterocyclic compounds. Classic organic reactions such as the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations are fundamental methods for the initial synthesis of the cinnoline core.

Once formed, cinnoline derivatives can undergo further modifications. For instance, the introduction of a chloro group at the 4-position of the cinnoline ring creates a reactive site for nucleophilic substitution and cross-coupling reactions. This allows for the attachment of various functional groups and the construction of diverse molecular frameworks.

A notable application of cinnolines as synthons is in the synthesis of fused heterocyclic systems with potential applications in materials science and medicinal chemistry. Through strategic reaction design, the cinnoline scaffold can be annulated with other heterocyclic rings to generate novel polycyclic aromatic compounds. For example, the reaction of appropriately substituted cinnolines can lead to the formation of pyrazolo[1,2-a]cinnoline and pyridothieno[3,2-c]cinnoline derivatives. These reactions often involve intramolecular cyclization or condensation steps, showcasing the utility of the cinnoline core in directing the assembly of complex molecular architectures.

The following table provides a summary of representative synthetic transformations where cinnoline derivatives act as synthons:

| Starting Cinnoline Derivative | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| 4-Chlorocinnoline | Various nucleophiles (e.g., amines, thiols) | 4-Substituted cinnolines | Nucleophilic Aromatic Substitution |

| 4-Chlorocinnoline | Boronic acids | 4-Aryl/heteroarylcinnolines | Suzuki Cross-Coupling |

| Substituted Cinnolines | Hydrazine (B178648) derivatives | Pyrazolo[4,3-c]cinnolines | Condensation/Cyclization |

| 2-Amino-3-(cinnolin-4-yl)propionates | Pyrrolo[1,2-b]cinnolines | Intramolecular Cyclization | |

| Cinnoline-4-carbaldehyde | Active methylene compounds | Pyrido[3,2-c]cinnolines | Condensation/Cyclization |

Agrochemical Research: Fungicidal and Herbicidal Potential of Cinnoline Derivatives

The inherent biological activity of the cinnoline scaffold has prompted its investigation in the field of agrochemical research. pnrjournal.com Various cinnoline derivatives have been synthesized and evaluated for their potential as fungicides and herbicides, demonstrating the versatility of this heterocyclic system beyond pharmaceutical applications. ijper.org

Research in this area has shown that the fungicidal and herbicidal activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the cinnoline ring. For example, certain 6-hydroxycinnoline derivatives have exhibited notable antifungal activity against a range of plant pathogenic fungi. nih.gov Similarly, cinnoline-based chalcones have been investigated for their fungicidal properties.

In the realm of weed management, specific cinnoline derivatives have shown promise as herbicides. Some compounds have demonstrated significant growth inhibition of common weeds in laboratory and greenhouse screenings. The mode of action of these herbicidal cinnolines is an area of ongoing research, with the aim of developing new crop protection agents with novel mechanisms of action.

The following table summarizes the agrochemical potential of selected cinnoline derivatives:

| Cinnoline Derivative Class | Target Pest | Observed Activity |

| 6-Hydroxycinnolines | Fungi (e.g., Aspergillus niger, Candida albicans) | Antifungal activity |

| Cinnoline-based Chalcones | Fungi | Fungicidal properties |

| Substituted Cinnoline-3-carboxamides | Weeds | Herbicidal activity |

| 4-Anilino-cinnoline derivatives | Fungi | Fungicidal activity |

It is important to note that while these findings are promising, further research and development are necessary to optimize the efficacy and safety of cinnoline-based agrochemicals for practical agricultural use.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can be time-consuming and environmentally burdensome. Future research on 6-methylcinnolin-4-ol should prioritize the development of novel synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and increase yields for the synthesis of cinnoline derivatives mdpi.com. Applying MAOS to the synthesis of this compound could offer a more energy-efficient route.

Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields, providing another avenue for greening the synthesis of this compound and its analogs nih.gov.

Flow Chemistry: Continuous-flow hydrogenation and other flow-based methodologies could enable the scalable and safe production of this compound and its derivatives with high purity and yield researchgate.net.

| Synthesis Parameter | Traditional Methods | Potential Green Chemistry Approaches |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Solvent Usage | Often requires large volumes of hazardous organic solvents | Use of greener solvents, solvent-free reactions, or reduced solvent volumes |

| Efficiency | Can have multiple steps with purification at each stage | One-pot synthesis, continuous flow processes |

| Sustainability | Higher energy consumption and waste generation | Lower energy footprint, reduced waste, use of renewable resources nih.gov |

Deeper Elucidation of Biological Action Mechanisms at the Molecular Level

Cinnoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and antitumor effects mdpi.comdrugbank.comamanote.com. However, the specific molecular targets and mechanisms of action for most of these compounds, including this compound, remain largely unknown. Future research must delve into the molecular intricacies of its biological effects.

A proposed workflow for these investigations could include:

Initial Phenotypic Screening: Broad screening to identify the general biological activities of this compound (e.g., antibacterial, antifungal, anticancer).

Target Identification: Utilizing techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction to identify potential protein targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays can be employed to understand the mode of interaction. Molecular docking studies can provide insights into the putative binding modes mdpi.com.

Cellular Pathway Analysis: Techniques like transcriptomics (RNA-seq) and proteomics can reveal how this compound affects cellular pathways and gene expression, providing a comprehensive view of its biological impact.

| Research Phase | Objective | Potential Methodologies |

| 1. Target Identification | To identify the specific biomolecular targets of this compound. | Affinity Chromatography, Yeast Two-Hybrid, Computational Target Prediction, Thermal Shift Assays. |

| 2. Binding Characterization | To understand the physical interaction between this compound and its target. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography. |

| 3. Cellular Effects | To determine the downstream effects of target engagement within a cell. | Western Blotting, Confocal Microscopy, Transcriptomics (RNA-seq), Proteomics. |

| 4. In Vivo Validation | To confirm the mechanism of action in a living organism. | Animal models of disease, Pharmacokinetic/Pharmacodynamic (PK/PD) studies. |

Computational Design and Virtual Screening for Targeted Cinnoline Analogs

Computational chemistry and in silico methods offer a powerful toolkit for accelerating the discovery of new drug candidates. These approaches can be applied to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

Pharmacophore Modeling: Developing a pharmacophore model based on the known active cinnoline derivatives to screen large compound libraries for new potential hits.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Building 3D-QSAR models to understand the relationship between the chemical structure of cinnoline analogs and their biological activity, which can guide the design of more potent compounds.

Molecular Docking: Using molecular docking simulations to predict the binding affinity and interaction modes of newly designed this compound analogs with their biological targets.

Virtual Screening: Employing virtual screening of large chemical databases to identify novel scaffolds that could be developed into new cinnoline-based therapeutic agents.

| Computational Tool | Application in Designing this compound Analogs |

| Pharmacophore Modeling | Identification of essential chemical features required for biological activity to guide the design of new analogs. |

| 3D-QSAR | Predicting the biological activity of novel analogs before their synthesis, saving time and resources. |

| Molecular Docking | Visualizing and analyzing the binding interactions between analogs and their target proteins to optimize binding affinity. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time to validate docking results. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to select candidates with better drug-like profiles. |

Exploration of Emerging Applications in Chemical Biology

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable tools in chemical biology for probing biological systems.

Potential emerging applications include:

Development of Chemical Probes: If this compound is found to have a specific and potent interaction with a biological target, it could be modified to create chemical probes. These probes, for example by attaching a fluorescent tag or a biotin handle, could be used to study the function and localization of the target protein in living cells.

Fluorescent Dyes and Sensors: The cinnoline scaffold is a heterocyclic aromatic system that could be engineered to have interesting photophysical properties. Research could explore the development of this compound-based fluorescent dyes for biological imaging or as sensors for specific ions or molecules.

Materials Science: The structural properties of cinnoline derivatives could be exploited in the development of novel organic materials with applications in electronics or photonics.

| Application Area | Description | Potential Impact |

| Chemical Probes | Modified versions of this compound for target identification and validation. | Deeper understanding of biological pathways and disease mechanisms. |

| Fluorescent Imaging | Development of novel fluorescent dyes based on the cinnoline scaffold. | New tools for visualizing cellular processes and structures. |

| Biosensors | Engineering analogs that exhibit a change in a measurable property (e.g., fluorescence) upon binding to a specific analyte. | Rapid and sensitive detection of biomarkers or environmental contaminants. |

| Functional Materials | Exploration of the use of this compound derivatives in the creation of new organic materials. | Advancements in materials science with potential applications in organic electronics. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methylcinnolin-4-ol, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of this compound can be adapted from cyclization strategies used for analogous quinoline derivatives. For example, cyclization of 2-amino-4-methylphenol with acetaldehyde derivatives under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C can yield the cinnoline core . Optimization of stoichiometry, temperature, and catalyst (e.g., Lewis acids) is critical to minimize byproducts like N-oxide derivatives . Purity can be assessed via HPLC (>98%) with C18 columns and methanol/water mobile phases .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve methyl (δ ~2.5 ppm) and hydroxyl (δ ~10.2 ppm) groups. Aromatic protons typically appear between δ 7.0–8.5 ppm .

- FT-IR : O-H stretching (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 176.2) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and ethanol (5–10 mg/mL at 25°C), but poorly soluble in water (<0.1 mg/mL). Solubility can be enhanced using surfactants (e.g., Tween-80) .

- Stability : Stable at pH 4–7 for >24 hours but degrades in alkaline conditions (pH >9) via hydroxyl group oxidation. Store at -20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or structural impurities. Strategies include:

- Reproducibility Checks : Validate results across ≥3 independent labs using standardized protocols (CLSI guidelines) .

- Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out isomerization or degradation .

- Meta-Analysis : Compare data across PubChem, DSSTox, and peer-reviewed studies to identify consensus trends .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Optimize ligand protonation states with ChemAxon .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .

- QSAR Models : Train on datasets of cinnoline derivatives with known IC₅₀ values to predict bioactivity .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Groups : Use the hydroxyl group at position 4 to direct electrophiles to the 5- or 7-positions. Nitration (HNO₃/H₂SO₄) favors the 5-position due to steric hindrance from the methyl group .

- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to alter reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.